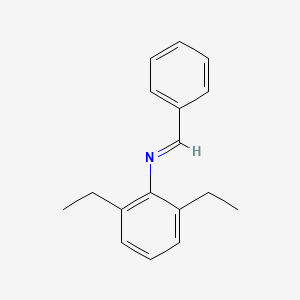

Benzenamine, 2,6-diethyl-N-(phenylmethylene)-

Description

Properties

CAS No. |

79937-92-1 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |

InChI Key |

MITCTHODAQDVBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive N-Alkylation via Pd/C Catalysis Using Aldehydes

One efficient and widely reported method for preparing N-substituted 2,6-diethylaniline derivatives, including the phenylmethylene-substituted compound, involves reductive N-alkylation of 2,6-diethylaniline with aromatic aldehydes such as benzaldehyde.

Reaction scheme:

2,6-Diethylaniline + Benzaldehyde → Benzenamine, 2,6-diethyl-N-(phenylmethylene)- (imine intermediate) → Reduction → N-substituted amineCatalyst: Palladium on carbon (Pd/C)

- Reducing agent: Ammonium formate (acts as a hydrogen donor)

- Solvent: Aqueous 2-propanol mixture

- Temperature: Mild conditions, typically room temperature to moderate heating

- Reaction time: Several hours (varies depending on scale and conditions)

This method proceeds through initial Schiff base formation (imine) between the primary amine and aldehyde, followed by catalytic hydrogenation to the secondary amine. The use of Pd/C and ammonium formate enables a mild, one-pot reductive amination without isolating the imine intermediate.

- Mild reaction conditions

- High yields and selectivity

- Scalable and economic

- Avoids quaternary ammonium salt formation

- Applicable to various aldehydes, enabling structural diversity

Representative data from NMR characterization of related derivatives:

| NMR Parameter | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ^1H NMR | 2.412 | Quartet (q) | 7.424 | Ethyl CH2 |

| 6.827 | Doublet of doublets (dd) | 7.674, 0.000 | Aromatic H | |

| 1.15 | Triplet (t) | 7.424 | Ethyl CH3 | |

| ^13C NMR | 11.463 | - | - | Ethyl CH3 |

| 125.452 | - | - | Aromatic C |

(Data adapted from reductive N-alkylation studies on 2,6-diethyl aniline derivatives)

Alkylation with Chloroalkyl Ethers Using Acid Binding Agents

An alternative industrially relevant method involves alkylation of 2,6-diethylaniline with chloroethyl propyl ether in the presence of acid-binding metal oxides.

Reaction scheme:

2,6-Diethylaniline + Chloroethyl propyl ether + Acid binding agent → 2,6-Diethyl-N-(2-propoxyethyl)phenylamine (a structurally related N-alkylated product)Acid binding agents: Magnesium oxide, calcium oxide, aluminum oxide (preferably magnesium oxide)

- Molar ratios:

- 2,6-Diethylaniline : chloroethyl propyl ether : acid binding agent = 1.5–2.5 : 1 : 0.45–0.7

- Temperature: 120–180 °C

- Pressure: Atmospheric or pressurized conditions

- Reaction time: 5–8 hours

This method is a direct nucleophilic substitution where the amine attacks the chloroalkyl ether, facilitated by the acid binding agent which neutralizes HCl formed, improving conversion and yield.

- Shorter process flow compared to multi-step methods

- Improved raw material utilization

- Reduced production costs

- Suitable for industrial scale-up

Example experimental conditions and results:

| Parameter | Value |

|---|---|

| Reactor volume | 1000 mL four-neck flask |

| 2,6-Diethylaniline | 400 g |

| Chloroethyl propyl ether | 220 g |

| Magnesium oxide (acid binder) | 35 g |

| Heating method | Oil bath |

| Reaction temperature | 170 °C |

| Reaction time | 7 hours |

| Workup | Cooling to 100 °C, addition of 200 g water, stirring 0.5 h, separation |

| Yield of product | 94.5% |

| Product content in mixture | 61% |

(Data adapted from patent CN104478741A describing industrial preparation of N-alkylated 2,6-diethylaniline derivatives)

Comparative Analysis of Preparation Methods

| Feature | Reductive N-Alkylation (Pd/C) | Alkylation with Chloroalkyl Ether + Acid Binder |

|---|---|---|

| Starting materials | 2,6-Diethylaniline + aldehydes (e.g., benzaldehyde) | 2,6-Diethylaniline + chloroethyl propyl ether |

| Catalyst | Pd/C | Acid binding metal oxides (MgO, CaO, Al2O3) |

| Reducing agent | Ammonium formate | Not required |

| Solvent | Aqueous 2-propanol | None or minimal solvent |

| Temperature | Mild (room temp to moderate heating) | Elevated (120–180 °C) |

| Reaction time | Several hours | 5–8 hours |

| Product type | Secondary or tertiary amines | Secondary amines with alkoxyalkyl substituents |

| Advantages | Mild conditions, high selectivity, scalable | Short process, cost-effective, good raw material usage |

| Industrial applicability | Suitable for fine chemicals, pharmaceuticals | Suitable for agrochemical intermediates, bulk chemicals |

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the imine group back to the amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the ethyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: The corresponding amine.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Alkyl/Aryl Groups

Benzenamine, 2,6-bis(1-methylethyl)- (CAS 24544-04-5)

- Structure : 2,6-diisopropyl substitution on the benzene ring.

- Molecular Weight : 177.29 g/mol (C₁₂H₁₉N) .

- Higher hydrophobicity due to branched alkyl chains, influencing solubility in non-polar solvents .

Benzenamine, 2,4-dimethoxy-N-(phenylmethylene)- (CAS 80312-17-0)

- Structure : Methoxy groups at positions 2 and 4, with a benzylidene moiety.

- Molecular Weight: 241.28 g/mol (C₁₅H₁₅NO₂) .

- Key Differences :

Functional Group Variations: Imine vs. Nitrone

N-Phenylmethylene Benzenamine N-Oxide Derivatives

- Structure : Contains the nitrone group (-CH=N(O)-) instead of a simple imine.

- Key Differences :

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-

Bis-Aniline Derivatives

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (CAS 106246-33-7)

- Structure : Two 2,6-diethylaniline units linked by a methylene bridge.

- Molecular Weight : 395.38 g/mol (C₂₁H₂₈Cl₂N₂) .

- Key Differences: The dimeric structure enhances rigidity and thermal stability, making it suitable for high-performance polymers. Chlorine atoms introduce halogen bonding capabilities, unlike the non-halogenated target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : The target compound is synthesized via Schiff base condensation, akin to methods for nitrones (e.g., N-phenylhydroxylamine + aldehyde) .

- Thermochemical Stability : Ethyl groups provide moderate steric protection compared to isopropyl or methoxy groups, balancing reactivity and stability in catalytic applications.

- Applications: The ethyl-substituted imine is less polar than methoxy analogs, favoring use in non-aqueous media. Unlike nitrones, it lacks N-oxide functionality, limiting its role in oxidation reactions but maintaining utility as a neutral ligand .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzenamine, 2,6-diethyl-N-(phenylmethylene)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via a condensation reaction between a substituted benzenamine (e.g., 2,6-diethylbenzenamine) and an aldehyde (e.g., benzaldehyde) under azeotropic conditions. Key steps include:

- Use of toluene or similar solvents to facilitate water removal via a Dean-Stark trap, shifting the equilibrium toward imine formation .

- Optimization of temperature (typically 110–120°C) and catalyst selection (e.g., glacial acetic acid) to enhance reaction efficiency .

- Post-synthesis purification via mixed-solvent recrystallization (e.g., ethanol/hexane) to isolate crystalline products .

- Critical Parameters : Monitor water collection during distillation to assess reaction progress. Impurity profiles should be analyzed via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm imine (C=N) stretching vibrations at ~1640–1652 cm⁻¹ and absence of aldehyde (C=O) peaks at ~1700 cm⁻¹ .

- ¹H NMR : Look for characteristic shifts:

- Aromatic protons in the 6.8–7.5 ppm range.

- Ethyl groups (CH₂CH₃) as triplets at ~1.2–1.4 ppm (CH₃) and quartets at ~2.5–3.0 ppm (CH₂) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What experimental approaches are used to study tautomeric equilibria or structural isomerism in this compound under varying solvent conditions?

- Methodological Answer :

- Solvent-Dependent IR Studies :

- In protonic solvents (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol), observe keto-enol tautomerism via shifts in C=N (~1638 cm⁻¹) and C=C (~1544 cm⁻¹) bands .

- Compare spectra in aprotic solvents (e.g., DMSO) to assess solvent polarity effects on tautomer distribution .

- Table: Key IR Assignments

| Solvent System | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Assignment |

|---|---|---|---|

| KBr Matrix | 1652 | — | Imine (C=N) |

| HFP | 1638 | 1544 | Keto-enol tautomerism |

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability and compare with experimental data .

Q. How can the thermodynamic stability of the imine bond in this compound be evaluated, and what factors influence its degradation?

- Methodological Answer :

- Combustion Calorimetry : Measure standard molar enthalpy of combustion (∆cH°) to derive bond dissociation energies (e.g., N–O or C=N bonds) .

- Kinetic Studies :

- Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Monitor hydrolysis rates in acidic/basic media via UV-Vis spectroscopy (λmax ~300 nm for imine degradation products) .

- Environmental Factors :

- Humidity and UV exposure accelerate hydrolysis; store samples under inert gas (N₂/Ar) in amber vials .

Q. What strategies are recommended for resolving contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- Combine NMR, IR, and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ in ESI-MS) and rule out isomeric impurities .

- Advanced Chromatography :

- Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers are present.

- Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for better resolution .

- X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data, particularly for polymorphic forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic results for this compound?

- Methodological Answer :

- Re-examine Basis Sets : Ensure computational methods (e.g., solvent effects in DFT) align with experimental conditions (e.g., dielectric constant of HFP) .

- Check Conformational Flexibility : Consider rotational barriers of ethyl groups or phenyl rings that may lead to multiple conformers in solution .

- Validate Reference Standards : Use high-purity reagents to minimize baseline noise in spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.